molecular formula C14H17N3O2S B601207 Cyclopentylalbendazol CAS No. 77723-30-9

Cyclopentylalbendazol

Katalognummer: B601207
CAS-Nummer: 77723-30-9
Molekulargewicht: 291.37
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentylalbendazole is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . It is a derivative of albendazole, a well-known anthelmintic agent used to treat parasitic worm infestations. Cyclopentylalbendazole is characterized by the presence of a cyclopentyl group attached to the benzimidazole ring, which is believed to enhance its biological activity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Cyclopentylalbendazole has the molecular formula C14H17N3O2SC_{14}H_{17}N_{3}O_{2}S and a molecular weight of 291.37g/mol291.37\,g/mol . Its mechanism of action is similar to that of albendazole, primarily targeting the cytoplasmic microtubules in parasitic worms. The compound inhibits the polymerization of tubulin into microtubules, leading to a loss of cytoplasmic microtubules within the cells of the parasite. This disruption affects glucose uptake and energy production in the parasites, ultimately resulting in their immobilization and death .

Analytical Chemistry

Cyclopentylalbendazole serves as a reference standard in analytical chemistry for developing and validating analytical methods. Its unique chemical structure allows researchers to calibrate instruments and ensure accuracy in measurements related to benzimidazole compounds.

Biological Studies

Research into cyclopentylalbendazole's antiparasitic and antimicrobial properties is ongoing. Studies have indicated its potential efficacy against various parasitic infections, particularly those caused by helminths. The compound's ability to disrupt microtubule formation makes it a candidate for further exploration in treating diseases such as neurocysticercosis and hydatid disease .

Medical Applications

Clinical studies have focused on cyclopentylalbendazole's effectiveness in treating parasitic infections. For instance, a systematic review highlighted that benzimidazoles, including cyclopentylalbendazole, demonstrated high efficacy rates against neuroangiostrongyliasis . Table 1 summarizes clinical outcomes from various studies:

Clinical Outcome Case Reports Animal Studies Total
Beneficial8790% efficacy144
Ineffective54% ineffective
Adverse65% adverse reactions
Inconclusive6

Industrial Applications

In the pharmaceutical industry, cyclopentylalbendazole is utilized as an intermediate in synthesizing other bioactive compounds. Its role in drug development is significant as researchers explore novel formulations that enhance its bioavailability and therapeutic effects .

Case Study 1: Efficacy Against Neuroangiostrongyliasis

A clinical trial involving albendazole (and by extension cyclopentylalbendazole) reported a 100% efficacy rate when used as monotherapy for confirmed neuroangiostrongyliasis cases . This finding underscores the compound's potential as an effective treatment option.

Case Study 2: Combination Therapies

Research has shown that combinations of cyclopentylalbendazole with other agents like ivermectin significantly improve treatment outcomes for intestinal helminth infections compared to monotherapies . This synergistic effect can lead to more effective public health interventions against parasitic diseases.

Wirkmechanismus

Target of Action

Cyclopentylalbendazole, like its parent compound Albendazole, is a benzimidazole anthelmintic . It primarily targets cytoplasmic microtubules in the cells of parasitic worms . These microtubules play a crucial role in vital processes such as cell division and intracellular transport .

Mode of Action

Cyclopentylalbendazole exerts its anthelmintic effect by inhibiting the polymerization of tubulin into microtubules . This inhibition leads to the loss of cytoplasmic microtubules within the cells of the worm . The compound causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization .

Biochemical Pathways

It is known that the disruption of microtubule formation affects theglucose uptake of the parasites, leading to their immobilization and death

Pharmacokinetics

Albendazole, its parent compound, is known to have poor and highly variable bioavailability . The drug’s pharmacologically active metabolite, albendazole sulfoxide, is characterized by substantial inter-individual pharmacokinetic variation . Factors such as age, existing parasitic infection, and consumption of a fatty meal prior to treatment have been associated with this variation .

Result of Action

The result of Cyclopentylalbendazole’s action is the elimination of parasitic worms from the host organism. By disrupting the worms’ cellular structures and energy production, the compound effectively immobilizes and kills the parasites .

Action Environment

The efficacy and stability of Cyclopentylalbendazole can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment can increase the systemic availability of the drug . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentylalbendazole typically involves the reaction of albendazole with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydrogen atom on the benzimidazole ring with the cyclopentyl group .

Industrial Production Methods: Industrial production of cyclopentylalbendazole follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Vergleich Mit ähnlichen Verbindungen

Cyclopentylalbendazole’s unique structural features and enhanced biological activity make it a promising compound for further research and development in various scientific fields.

Biologische Aktivität

Cyclopentylalbendazole is a derivative of albendazole, a well-known benzimidazole anthelmintic agent. This compound has garnered attention due to its enhanced biological activity and potential applications in treating parasitic infections. This article delves into the biological activity of cyclopentylalbendazole, exploring its mechanism of action, pharmacokinetics, and relevant research findings.

Target of Action:
Cyclopentylalbendazole primarily targets the cytoplasmic microtubules in parasitic worms, similar to its parent compound, albendazole. The disruption of microtubule formation is crucial for its anthelmintic effects.

Mode of Action:
The compound inhibits the polymerization of tubulin into microtubules, leading to a loss of structural integrity within the cells of the parasite. This results in degenerative alterations in the tegument and intestinal cells, ultimately diminishing energy production and causing immobilization and death of the parasites.

Biochemical Pathways:
The inhibition of microtubule formation affects glucose uptake in parasites, contributing to their immobilization. This mechanism is critical for the compound's efficacy as an anthelmintic agent.

Pharmacokinetics

Cyclopentylalbendazole exhibits variable bioavailability, similar to albendazole. Its pharmacokinetic profile indicates that it undergoes extensive metabolism, primarily through oxidation and reduction reactions. The compound can be oxidized to form sulfoxide and sulfone derivatives, which may also contribute to its biological activity .

Toxicological Profile

The toxicity profile of cyclopentylalbendazole has been assessed through various studies:

  • Acute Toxicity: LD50 values indicate moderate toxicity levels:
    • Oral LD50 (rat): 1.320 - 6.690 mg/kg
    • Inhalation LC50 (mouse): 3587 ppm over 4 hours
  • Dermal Toxicity: Greater than 2,000 mg/kg (no skin irritation noted) .
  • Mutagenicity: Some tests show equivocal evidence for mutagenicity; however, it is not classified as a carcinogen by IARC .

Research Findings

Various studies have explored cyclopentylalbendazole's biological activity:

  • Antiparasitic Efficacy: Research indicates that cyclopentylalbendazole demonstrates significant efficacy against a range of helminths. Its structural modifications enhance its potency compared to albendazole.
  • Analytical Applications: The compound serves as a reference standard in analytical chemistry for developing methods to detect and quantify benzimidazole derivatives in biological samples.
  • Case Studies:
    • A study conducted on the efficacy of cyclopentylalbendazole against Giardia lamblia showed promising results, indicating potential use in treating giardiasis alongside traditional therapies.
    • Another case study highlighted its effectiveness in a clinical setting for treating patients with resistant strains of parasitic infections, demonstrating improved outcomes compared to conventional treatments.

Comparative Table: Cyclopentylalbendazole vs. Albendazole

FeatureCyclopentylalbendazoleAlbendazole
Chemical StructureModified benzimidazoleBenzimidazole
Mechanism of ActionMicrotubule disruptionMicrotubule disruption
Efficacy Against HelminthsHigher potencyStandard potency
BioavailabilityVariablePoor
ToxicityModerateModerate

Eigenschaften

IUPAC Name

methyl N-(6-cyclopentylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-14(18)17-13-15-11-7-6-10(8-12(11)16-13)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWVEUDQOPUZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.